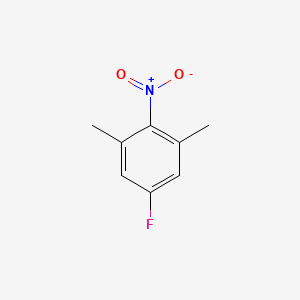

5-Fluoro-1,3-dimethyl-2-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

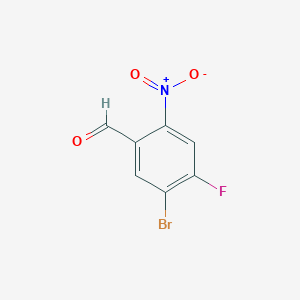

5-Fluoro-1,3-dimethyl-2-nitrobenzene is a chemical compound with the molecular formula C8H8FNO2 . It is also known by other names such as 2,6-Dimethyl-4-fluoronitrobenzene and Benzene, 5-fluoro-1,3-dimethyl-2-nitro .

Molecular Structure Analysis

The molecular weight of 5-Fluoro-1,3-dimethyl-2-nitrobenzene is 169.15 g/mol . The InChI key is KDPQDERPJHLWGF-UHFFFAOYSA-N . The canonical SMILES representation is CC1=CC(=CC(=C1N+[O-])C)F .Physical And Chemical Properties Analysis

5-Fluoro-1,3-dimethyl-2-nitrobenzene appears as white to pale yellow crystals or powder . It has a melting point of 51.5-57.5°C . The compound has a topological polar surface area of 45.8 Ų .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis of Novel Compounds: 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized from commercial 2-fluoro-1,4-dimethoxybenzene, showcasing the potential for creating novel compounds for various applications (Sweeney, McArdle, & Aldabbagh, 2018).

Chemistry and Reaction Mechanisms

- Investigation of Diffusion-influenced Reactions: The fluorescence quenching by electron transfer of a fluorophore to 1,3-dimethyl-2-nitrobenzene was analyzed, providing insights into the behavior of these compounds in various chemical processes (Rosspeintner et al., 2007).

- Study on Replacement of Nitro Group and Fluorine Atom: A study on the relative mobility of the nitro group and fluorine atom in 1,3-dinitrobenzene and 1-fluoro-3-nitrobenzene by phenols highlights important aspects of chemical reactivity and mechanism (Khalfina & Vlasov, 2005).

Biochemistry and Pharmaceutical Applications

- Development of Uracil Derivatives: Research on the arylation of uracil derivatives using 1-fluoro-4-nitrobenzene offers potential applications in pharmaceuticals and biochemistry (Gondela & Walczak, 2006).

Physical Chemistry

- Analysis of Electron Attachment: Studies on electron transmission spectroscopy of nitrobenzene derivatives, including 1,3-fluoronitrobenzene, contribute to the understanding of molecular behavior in response to electron attachment (Asfandiarov et al., 2007).

Material Science

- Fluorescence Behaviors in Sensing: A study on the fluorescence behaviors of 5-dimethylamino-1-naphthalene-sulfonyl-functionalized self-assembled monolayer on glass surface and its sensing properties for nitrobenzene suggests potential applications in material science and sensing technologies (Ding et al., 2007).

Safety And Hazards

Propriétés

IUPAC Name |

5-fluoro-1,3-dimethyl-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-3-7(9)4-6(2)8(5)10(11)12/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPQDERPJHLWGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505733 |

Source

|

| Record name | 5-Fluoro-1,3-dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1,3-dimethyl-2-nitrobenzene | |

CAS RN |

315-12-8 |

Source

|

| Record name | 5-Fluoro-1,3-dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine](/img/structure/B1280476.png)

![4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B1280480.png)